
N-(Carboxymethyl)-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Carboxymethyl)-L-leucine is a derivative of the amino acid leucine, where a carboxymethyl group is attached to the nitrogen atom of the leucine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carboxymethyl)-L-leucine typically involves the reaction of L-leucine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions: N-(Carboxymethyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The carboxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-(Carboxymethyl)-L-leucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as a drug delivery agent and in the development of new pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of N-(Carboxymethyl)-L-leucine involves its interaction with specific molecular targets and pathways. The carboxymethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
N-(Carboxymethyl)-L-alanine: Similar structure but with alanine instead of leucine.
N-(Carboxymethyl)-L-valine: Similar structure but with valine instead of leucine.
N-(Carboxymethyl)-L-isoleucine: Similar structure but with isoleucine instead of leucine.
Uniqueness: N-(Carboxymethyl)-L-leucine is unique due to the presence of the leucine side chain, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
77328-15-5 |
|---|---|
分子式 |
C8H15NO4 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
(2S)-2-(carboxymethylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(2)3-6(8(12)13)9-4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI 键 |
GMJKDYXVGSEHNB-LURJTMIESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NCC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


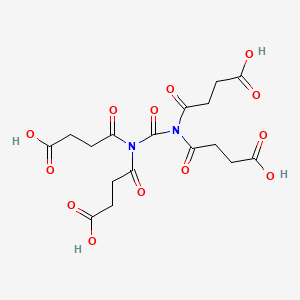
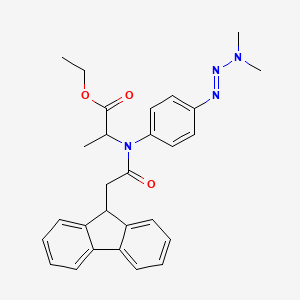
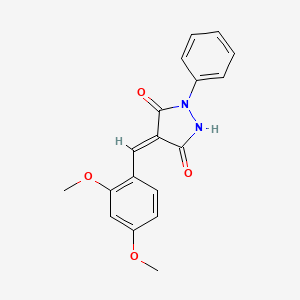
silane](/img/structure/B14445172.png)
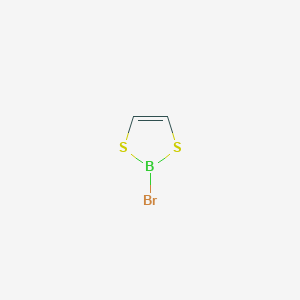
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)

![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
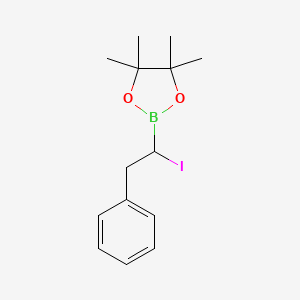
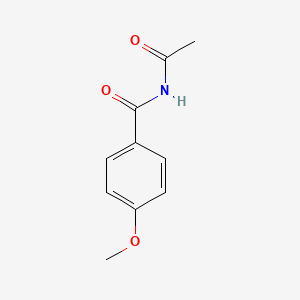

![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)
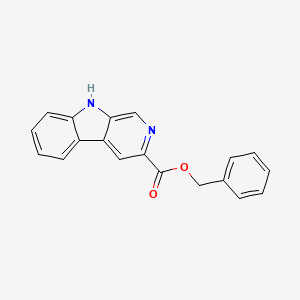
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
